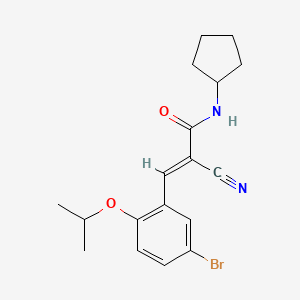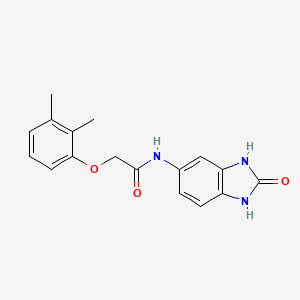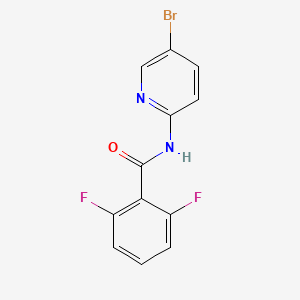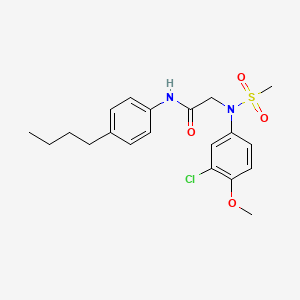
3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide
Descripción general
Descripción
3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.07864 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
Bromophenol derivatives, similar in structure to 3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide, have been extensively studied for their inhibitory effects on various enzymes. For instance, Bayrak et al. (2017) synthesized novel 4-phenylbutenone derivatives that demonstrated effective inhibition of carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values ranging from 158.07-404.16 pM for hCA I, 107.63-237.40 pM for hCA II, 14.81-33.99 pM for AChE, and 5.64-19.30 pM for BChE. These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation, such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Bayrak et al., 2017).
Antifungal and Antibacterial Potential
Furthermore, Buchta et al. (2004) investigated the activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a variety of pathogenic yeasts and molds, including Aspergillus species, demonstrating broad-spectrum in vitro activity. This highlights the potential of bromophenol derivatives in developing new antifungal agents, particularly for treating infections caused by drug-resistant strains (Buchta et al., 2004).
Antioxidant Properties
The antioxidant activity of bromophenol derivatives has also been a subject of interest. Li et al. (2011) isolated 19 bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to the positive controls butylated hydroxytoluene (BHT) and ascorbic acid. This suggests a potential role for bromophenol derivatives in preventing oxidative stress-related diseases (Li et al., 2011).
Anticancer Activity
The anticancer potential of bromophenol derivatives is another area of significant interest. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, which showed excellent anticancer activities on human lung cancer cell lines, inducing G0/G1 cell cycle arrest and apoptosis via ROS-mediated pathways. This highlights the potential of bromophenol derivatives in developing novel anticancer therapies (Guo et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-propan-2-yloxyphenyl)-2-cyano-N-cyclopentylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-12(2)23-17-8-7-15(19)10-13(17)9-14(11-20)18(22)21-16-5-3-4-6-16/h7-10,12,16H,3-6H2,1-2H3,(H,21,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJWLIREFNFLO-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4610539.png)
![N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4610542.png)
![2-chloro-5-iodo-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4610548.png)
![9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4610553.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4610576.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4610593.png)
![(1S,9S)-11-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4610600.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4610603.png)


![2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4610642.png)

